molecular formula C8H11F2N3 B2895479 2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine CAS No. 1803567-33-0

2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine

Cat. No.: B2895479
CAS No.: 1803567-33-0
M. Wt: 187.194
InChI Key: VQDRARPQSWQSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s difluoroethan-1-amine group is crucial for its binding affinity and reactivity with biological molecules, potentially inhibiting or modulating specific enzymes or receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-difluoro-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3/c9-8(10,4-11)7-5-2-1-3-6(5)12-13-7/h1-4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDRARPQSWQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.